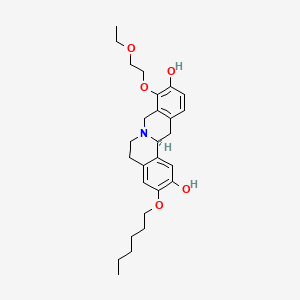

D1R antagonist 2

Description

D1R antagonist 2 is a compound that specifically targets the dopamine D1 receptor (D1R), a G protein-coupled receptor (GPCR) involved in regulating motor behavior, reward, motivational states, and cognitive processes . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating various psychiatric and neurological disorders .

Properties

Molecular Formula |

C27H37NO5 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(13aS)-9-(2-ethoxyethoxy)-3-hexoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |

InChI |

InChI=1S/C27H37NO5/c1-3-5-6-7-12-32-26-16-20-10-11-28-18-22-19(15-23(28)21(20)17-25(26)30)8-9-24(29)27(22)33-14-13-31-4-2/h8-9,16-17,23,29-30H,3-7,10-15,18H2,1-2H3/t23-/m0/s1 |

InChI Key |

FJIQRQMSPDCJJA-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCCCOC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |

Canonical SMILES |

CCCCCCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the antagonist .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

D1R antagonist 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

D1R antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

D1R antagonist 2 exerts its effects by binding to the dopamine D1 receptor and inhibiting its activity. This interaction prevents the receptor from activating its associated G protein, thereby blocking the downstream signaling pathways that regulate neuronal excitability, gene expression, and synaptic plasticity . The primary molecular targets include the adenylate cyclase (AC) and cyclic AMP (cAMP) pathways .

Comparison with Similar Compounds

Similar Compounds

Dopamine D2 receptor antagonists: Target the D2 receptor, which has different physiological and pharmacological effects compared to D1R.

Dopamine D3 receptor antagonists: Specifically target the D3 receptor, which is involved in different aspects of dopaminergic signaling.

Dopamine D4 receptor antagonists: Target the D4 receptor, which has unique roles in the central nervous system.

Uniqueness of D1R Antagonist 2

This compound is unique in its high selectivity for the dopamine D1 receptor, allowing for targeted modulation of D1R-mediated signaling pathways without affecting other dopamine receptor subtypes . This selectivity makes it a valuable tool for studying the specific roles of D1R in various physiological and pathological processes .

Q & A

Basic Research Questions

Q. How can researchers determine the selectivity of D1R antagonist 2 for D1R over other dopamine receptor subtypes (e.g., D2R, D3R)?

- Methodology : Perform competitive radioligand binding assays using membrane preparations expressing individual dopamine receptor subtypes. For example:

- Use [³H]SCH23390 (a well-characterized D1R antagonist) to assess displacement by this compound in D1R-expressing cells .

- Compare affinity (Ki values) across D2R, D3R, and other receptors using selective radioligands (e.g., [³H]raclopride for D2R) to confirm specificity .

Q. What in vitro models are suitable for evaluating this compound’s functional effects on intracellular signaling?

- Methodology :

- G protein activation : Measure [³⁵S]GTPγS binding in D1R-expressing cell membranes to quantify Gαs/olf coupling. Antagonist efficacy is inferred by inhibition of agonist-induced binding .

- β-arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) assays to monitor β-arrestin-2 recruitment upon D1R activation and its blockade by this compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s effects across brain regions (e.g., striatum vs. prefrontal cortex)?

- Methodology :

- Regional receptor dimerization analysis : Use dissociation kinetic experiments (e.g., [³H]SCH23390 dissociation in the presence of agonists/antagonists) to probe D1R homodimer or heteromer formation, which may alter ligand efficacy .

- Cell-type-specific profiling : Combine slice electrophysiology with region-specific pharmacological inhibition (e.g., in striatal vs. cortical neurons) to assess functional selectivity .

Q. What experimental designs elucidate this compound’s role in modulating ERK1/2 phosphorylation in heteromeric receptor complexes?

- Methodology :

- Heteromer-specific assays : Co-transfect D1R with D3R or other receptors (e.g., A2AR) in HEK293 cells. Pretreat with this compound and quantify ERK1/2 phosphorylation via Western blot after agonist stimulation .

- Allosteric modulation tests : Use saturation binding with increasing concentrations of this compound in the presence of fixed agonist doses to detect cooperative effects indicative of heteromer-specific signaling .

Q. How can this compound’s neuroprotective effects be modeled in toxin-induced Parkinson’s disease (PD) paradigms?

- Methodology :

- In vivo neuroprotection : Administer this compound prior to methamphetamine (METH) or 6-OHDA in rodents. Quantify tyrosine hydroxylase (TH) loss in striatal terminals via immunohistochemistry .

- Astrocyte interaction assays : Co-culture neurons with astrocytes and measure glial fibrillary acidic protein (GFAP) expression changes post-toxin exposure with/without this compound .

- Mechanistic Insight : Link neuroprotection to D1R-NK-1R crosstalk by co-administering NK-1R antagonists and assessing additive effects .

Methodological Considerations for Contradictory Data

Q. Why might this compound show differential efficacy in male vs. female models?

- Experimental Design :

- Sex-stratified cohorts : Test antagonist effects on hippocampal-nucleus accumbens LTP or anxiety-like behavior (e.g., elevated plus maze) in both sexes, controlling for hormonal cycles .

- Receptor trafficking studies : Use fluorescence-activated cell sorting (FACS) to isolate D1R-expressing neurons from male/female brains and compare antagonist-induced internalization rates .

- Key Controls : Include estrogen receptor (ERα) antagonists in female models to rule out hormonal confounders .

Q. How to assess this compound’s impact on cost-benefit decision-making in non-human primates?

- Behavioral Paradigms :

- Delay/workload discounting tasks : Train primates to choose between immediate low-effort rewards vs. delayed/high-effort rewards. Administer this compound systemically or via intracerebral infusion (e.g., prefrontal cortex) .

- Population dynamics analysis : Record single-neuron activity in the prefrontal cortex during tasks and analyze memory-delay selectivity using linear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.